molecular formula C23H25NO5 B2951151 3-(3,4-dimethoxyphenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951938-55-9

3-(3,4-dimethoxyphenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2951151
CAS No.: 951938-55-9
M. Wt: 395.455
InChI Key: HBBBKTLFPSKYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.455. The purity is usually 95%.
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Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex tetracyclic structure with significant functional groups that contribute to its biological activity. The presence of the 3,4-dimethoxyphenyl moiety is particularly noteworthy as it has been associated with various pharmacological effects.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₄
Molecular Weight325.36 g/mol
CAS NumberNot yet assigned
SolubilitySoluble in DMSO

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines, particularly hepatocellular carcinoma (HepG2) cells. The cytotoxic potency is measured using the IC₅₀ value, which indicates the concentration required to inhibit cell growth by 50%.

Case Study: HepG2 Cell Line

In a study evaluating the cytotoxic effects of several synthesized derivatives, the compound was found to have an IC₅₀ value of 1.38 μM , indicating strong cytotoxic potential compared to standard chemotherapeutic agents like podophyllotoxin .

The mechanism by which this compound induces cytotoxicity appears to involve apoptosis, a programmed cell death pathway crucial for eliminating cancer cells. The following key findings were noted:

  • Mitochondrial Membrane Potential (MMP) : Treatment with the compound resulted in a decrease in MMP, a hallmark of early apoptosis.
  • Protein Expression Analysis : Flow cytometry and ELISA revealed that the compound increases levels of pro-apoptotic proteins such as p53 and Bax , while decreasing anti-apoptotic proteins like Bcl-2 .

Table 2: Apoptotic Effects

ProteinControl LevelCompound LevelFold Change
p53BaselineElevated8.91
BaxBaselineElevated4.50
Bcl-2BaselineDecreased5.58

Inhibition of Tubulin Polymerization

Additionally, the compound has been shown to inhibit β-tubulin polymerization, which is critical for cell division. This inhibition contributes to its cytotoxic effects by disrupting the mitotic spindle formation during cell division .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-9-(2-methylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-14(2)10-24-11-17-19(29-13-24)8-6-16-22(25)18(12-28-23(16)17)15-5-7-20(26-3)21(9-15)27-4/h5-9,12,14H,10-11,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBBKTLFPSKYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.